molecular formula C22H30N2O3S B3456613 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE

Cat. No.: B3456613
M. Wt: 402.6 g/mol
InChI Key: SKUSULNBENYMCN-UHFFFAOYSA-N
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Description

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a benzylmethanesulfonamido group and a dimethylpentanyl substituent, which may confer unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE typically involves multiple steps, including the formation of the benzamide core, introduction of the benzylmethanesulfonamido group, and attachment of the dimethylpentanyl substituent. Common synthetic routes may include:

    Amidation Reactions: Formation of the benzamide core through the reaction of a benzoyl chloride with an amine.

    Sulfonamide Formation: Introduction of the benzylmethanesulfonamido group via sulfonylation reactions.

    Alkylation: Attachment of the dimethylpentanyl group through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE may undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE may have applications in various fields, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible pharmacological applications, such as in drug development.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzamides: Such as metoclopramide or sulpiride.

    Sulfonamides: Such as sulfamethoxazole or sulfasalazine.

Uniqueness

The unique combination of the benzylmethanesulfonamido group and the dimethylpentanyl substituent may confer distinct chemical and biological properties, differentiating it from other benzamides and sulfonamides.

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2,4-dimethylpentan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-16(2)21(17(3)4)23-22(25)19-11-13-20(14-12-19)24(28(5,26)27)15-18-9-7-6-8-10-18/h6-14,16-17,21H,15H2,1-5H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUSULNBENYMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(N-BENZYLMETHANESULFONAMIDO)-N-(2,4-DIMETHYLPENTAN-3-YL)BENZAMIDE

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